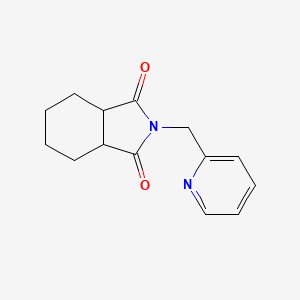
2-(2-pyridinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-pyridinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione, commonly known as PIH, is a chemical compound with potential therapeutic applications. This compound is a derivative of tetrahydroisoquinoline and has a unique structure that makes it a promising candidate for various scientific research applications.
Mechanism of Action
The mechanism of action of 2-(2-pyridinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione is not well understood. However, it has been proposed that PIH may act as an inhibitor of certain enzymes or proteins that are involved in the development of various diseases. Additionally, PIH has been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-pyridinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione are currently being studied. However, preliminary studies have shown that PIH may have potential neuroprotective effects. Additionally, PIH has been found to have potential anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-(2-pyridinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its unique structure, which makes it a promising candidate for various scientific research applications. Additionally, the synthesis method for PIH is relatively straightforward, and the yield of the final product is typically high. However, one of the limitations of using PIH in lab experiments is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the scientific research of 2-(2-pyridinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione. One potential direction is the further study of its potential therapeutic applications in the treatment of various diseases. Additionally, the development of new synthetic methods for PIH may lead to the production of more potent derivatives with improved therapeutic properties. Finally, the elucidation of the mechanism of action of PIH may help to better understand its potential therapeutic effects.
Synthesis Methods
The synthesis method for 2-(2-pyridinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione involves a multi-step process. The first step involves the reaction of pyridine with formaldehyde and a secondary amine to form an intermediate compound. This intermediate compound is then reacted with a cyclic ketone to produce the final product, 2-(2-pyridinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione. The yield of the final product is typically high, and the purity can be improved through various purification methods.
Scientific Research Applications
2-(2-pyridinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione has potential applications in various scientific research fields. One of the primary applications of this compound is in medicinal chemistry. Due to its unique structure, PIH has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, PIH has been used as a ligand in the development of metal-based catalysts for various organic transformations.
properties
IUPAC Name |
2-(pyridin-2-ylmethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-11-6-1-2-7-12(11)14(18)16(13)9-10-5-3-4-8-15-10/h3-5,8,11-12H,1-2,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRXBBHQRFPUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

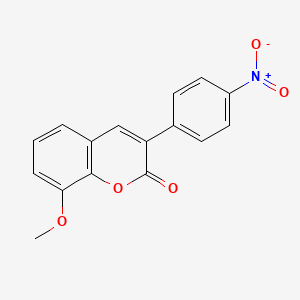
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5459903.png)
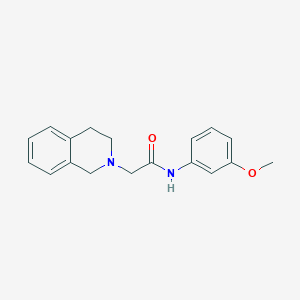
![N-(2,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5459923.png)
![5-[4-(allyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5459928.png)

![1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2-buten-1-one](/img/structure/B5459959.png)
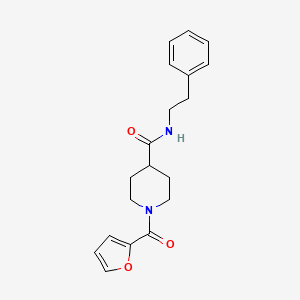
![4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5459970.png)
![1-(4-methoxybenzoyl)-4-[2-(phenylthio)ethyl]piperazine](/img/structure/B5459979.png)
![N-[(1-methyl-1H-indol-2-yl)carbonyl]methionine](/img/structure/B5459983.png)
![ethyl 4-{2-[(phenoxyacetyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B5459990.png)
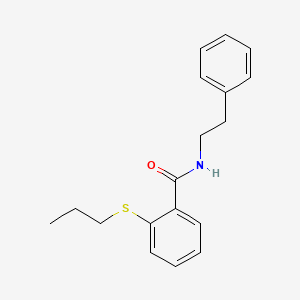
![N-[2-(2-fluorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5460000.png)